N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and a pyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the pyrimido[4,5-d]pyrimidine core: This step may involve the condensation of urea or thiourea with diketones or other suitable precursors.
Coupling reactions: The final compound is formed by coupling the intermediate products through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide depends on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-hydroxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H21N5O6S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21N5O6S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)13-4-7-15(33-3)8-5-13)36-11-18(30)25-14-6-9-16-17(10-14)35-12-34-16/h4-10H,11-12H2,1-3H3,(H,25,30) |
InChI Key |
CTQOSUUPUWRMGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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